2-((2-Amino-4-bromophenyl)amino)ethanol
Overview
Description
“2-((2-Amino-4-bromophenyl)amino)ethanol” is a chemical compound with the molecular formula C8H11BrN2O . It is also known as “®-2-Amino-2-(4-bromophenyl)ethanol hydrochloride” and has a molecular weight of 252.54 . The compound is a solid under normal conditions .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were synthesized, and their molecular structures were confirmed by physicochemical and spectral characteristics . Another study reported the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m0./s1 .
Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 75-78°C and a boiling point of 271-272°C . It is partially soluble in water and soluble in organic solvents such as ether and alcohol .
Scientific Research Applications
Receptor Differentiation and Activity Modulation
2-((2-Amino-4-bromophenyl)amino)ethanol and its structural analogs have been studied for their effects on receptor activity. Modifications to the structure of this compound, such as adding methyl or ethyl groups, can significantly change its sympathomimetic activity. This implies that the compound and its derivatives can be used to differentiate between β-1 and β-2 receptor types, each associated with distinct physiological responses in various tissues, such as the heart, adipose tissue, small intestine, uterus, diaphragm, bronchioles, and vascular bed (Lands, Ludueña, & Buzzo, 1967).
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis process. Specifically, it has been resolved through lipase-catalyzed reactions such as alcoholysis, hydrolysis, and acylation. This indicates the compound's potential utility in synthesizing enantiomerically pure substances, which are crucial in developing pharmaceutical agents, given the significant differences in activity between different enantiomers of a drug (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
Copper-Catalyzed Direct Amination
The compound is also relevant in copper-catalyzed direct amination processes. Research indicates that this compound can undergo amination using sodium azide in ethanol, leading to the production of ortho-functionalized aromatic amines. This process is important for synthesizing various compounds, including pharmaceuticals and dyes (Zhao, Fu, & Qiao, 2010).
Metabolic Pathway Studies
The compound and its derivatives have been used in studies to understand metabolic pathways. For instance, 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol, a related compound, has been used to study in vivo metabolism in rats. Such studies are crucial for understanding how drugs and other substances are metabolized in the body, which in turn informs decisions about dosages, drug interactions, and potential toxicity (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2-amino-4-bromoanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c9-6-1-2-8(7(10)5-6)11-3-4-12/h1-2,5,11-12H,3-4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYSVNXTDDCMOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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